rac-(2S,3R)-3-methylpiperidine-2-carboxamide
Description
rac-(2S,3R)-3-methylpiperidine-2-carboxamide is a racemic piperidine derivative featuring a carboxamide functional group at position 2 and a methyl substituent at position 2. Its stereochemistry (2S,3R) distinguishes it from other diastereomers, which may exhibit divergent physicochemical or biological properties. Such methods emphasize the importance of stereochemical control in generating pharmaceutically relevant scaffolds.
Properties
IUPAC Name |
3-methylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-5-3-2-4-9-6(5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJSHYRCBKWWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)–rel-3-Methylpiperidine-2-carboxamide typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a piperidine derivative, followed by the introduction of the carboxamide group under controlled conditions. The reaction conditions often include the use of specific solvents, temperatures, and catalysts to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of (2S,3R)–rel-3-Methylpiperidine-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and high standards.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
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Reagents/Conditions :
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Acidic hydrolysis: Concentrated HCl (6M, 80–100°C, 8–12 hours).
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Basic hydrolysis: NaOH (2M, reflux, 6 hours).
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Products :
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Hydrolysis produces (2S,3R)-3-methylpiperidine-2-carboxylic acid.
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Stereochemical integrity of the piperidine ring is preserved under controlled conditions.
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Reduction Reactions
The carboxamide group can be reduced to a primary amine.
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Reagents/Conditions :
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Products :
Alkylation Reactions
The secondary amine in the piperidine ring participates in alkylation.
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Reagents/Conditions :
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Alkyl halides (e.g., methyl iodide) with K₂CO₃ in DMF (60°C, 12 hours).
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Microwave-assisted alkylation reduces reaction time to 1–2 hours.
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Products :
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N-alkylated derivatives (e.g., N-methyl-(2S,3R)-3-methylpiperidine-2-carboxamide).
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Steric hindrance from the methyl group at C3 affects regioselectivity.
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Oxidation Reactions
The piperidine ring can undergo oxidation to form N-oxide derivatives.
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Reagents/Conditions :
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m-Chloroperbenzoic acid (mCPBA) in dichloromethane (0°C to room temperature, 6 hours).
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Products :
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(2S,3R)-3-Methylpiperidine-2-carboxamide N-oxide.
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Oxidation does not alter the stereochemistry of the ring.
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Research Findings and Mechanistic Insights
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Stereochemical Influence : The (2S,3R) configuration directs regioselectivity in alkylation and oxidation. The methyl group at C3 sterically shields the equatorial face, favoring axial attack in electrophilic reactions.
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Biocatalytic Advantages : IRED-mediated reductions achieve >90% enantiomeric excess (ee) under optimized conditions, outperforming traditional chemical methods .
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Hydrolysis Kinetics : Acidic hydrolysis proceeds 30% faster than basic hydrolysis due to protonation of the amide group, enhancing electrophilicity.
Scientific Research Applications
Chemistry: In chemistry, (2S,3R)–rel-3-Methylpiperidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding stereochemical effects in biological systems.
Medicine: In the field of medicine, (2S,3R)–rel-3-Methylpiperidine-2-carboxamide is investigated for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with specific biological activities.
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role as an intermediate in various synthetic pathways highlights its importance in large-scale chemical manufacturing.
Mechanism of Action
The mechanism of action of (2S,3R)–rel-3-Methylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with other cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Functional Group Variations
a. (2S,3S)-2-methyl-1-(methylsulfonyl)piperidine-3-carboxamide (W2Y)
b. rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate
c. (2R,3S)-2-Methyl-piperidine-3-carboxylic acid
- Structure : Replaces the carboxamide with a carboxylic acid at position 3.
- Molecular Weight : 143.18 g/mol .
- Impact : The carboxylic acid group confers higher acidity (pKa ~4-5), affecting ionization state and bioavailability under physiological conditions.
Physicochemical and Pharmacological Implications
- Stereochemistry : The (2S,3R) configuration of the target compound may confer distinct binding affinities compared to (2S,3S) or (2R,3S) isomers. For example, in cyclopropane analogs, stereochemistry significantly impacts enantiomeric excess (93% ee for (1S,2S,3S) vs. racemic (1S,2S,3R)) .
- Functional Groups : Carboxamides generally exhibit greater metabolic stability than esters or carboxylic acids, making the target compound more suitable for drug development .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoroacetamido) enhance electrophilicity but may reduce cell permeability, whereas methyl groups balance lipophilicity and steric effects .
Biological Activity
Rac-(2S,3R)-3-methylpiperidine-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.
Chemical Structure and Properties
- Chemical Formula : C₇H₁₄N₂O
- Molecular Weight : 142.20 g/mol
- IUPAC Name : this compound
The compound features a piperidine ring with a methyl group and a carboxamide functional group, contributing to its biological activity.
This compound interacts with various biological targets, including receptors and enzymes. Its mechanism of action is largely dependent on the specific biological context:
- Receptor Interaction : The compound may act as an antagonist or agonist at certain receptors, influencing signaling pathways related to neurotransmission and other physiological processes.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, thereby altering metabolic pathways critical for cellular function.
Pharmacological Studies
Research studies have demonstrated the following biological activities:
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Neurotransmitter Modulation :
- The compound has been investigated for its role in modulating neurotransmitter levels, particularly in systems involving dopamine and serotonin receptors.
- A study indicated that derivatives of this compound showed significant affinity for muscarinic receptors, suggesting potential applications in treating neurological disorders .
- Anticancer Properties :
- Antimicrobial Activity :
Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry examined the effects of this compound on neurotransmitter systems. The results indicated that the compound significantly increased dopamine release in vitro, suggesting its potential as a treatment for conditions like Parkinson's disease .
Study 2: Anticancer Activity
In a recent investigation into its anticancer properties, this compound was tested against human prostate cancer cells. The findings revealed that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations .
Study 3: Antimicrobial Efficacy
Research conducted on various derivatives demonstrated that certain modifications to the piperidine structure enhanced antimicrobial activity against resistant strains of bacteria. This highlights the importance of structural optimization for improving efficacy .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
